molecular formula C22H21N5O5S B2581070 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one CAS No. 865659-86-5

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2581070
CAS No.: 865659-86-5
M. Wt: 467.5
InChI Key: RJNIFTLTXKLIHL-WOJGMQOQSA-N
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Description

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitrophenyl piperazine moiety, and a sulfanylidene imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitrophenyl piperazine group. The final step involves the formation of the sulfanylidene imidazolidinone core under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c28-21-18(11-15-1-6-19-20(12-15)32-14-31-19)23-22(33)26(21)13-24-7-9-25(10-8-24)16-2-4-17(5-3-16)27(29)30/h1-6,11-12H,7-10,13-14H2,(H,23,33)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNIFTLTXKLIHL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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